molecular formula C19H21NO4 B11926493 N-Acetyl-O-benzyl-3-methyl-DL-tyrosine

N-Acetyl-O-benzyl-3-methyl-DL-tyrosine

Cat. No.: B11926493
M. Wt: 327.4 g/mol
InChI Key: ZJGKPCPELKXBBY-UHFFFAOYSA-N
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Description

The Significance of Tyrosine Derivatives in Chemical Research

Tyrosine derivatives are instrumental in the study of fundamental biological processes. For instance, N-Acetyl-L-tyrosine, a structurally related compound, is utilized as a model system to investigate the transfer reactions of tyrosine, which are crucial for energy metabolism and protein synthesis. chemicalbook.com It also serves as a biomarker in certain metabolic disorders. nih.govcaymanchem.com The synthesis of various tyrosine derivatives allows researchers to fine-tune molecular properties, leading to the development of selective biological probes and potential therapeutic agents. For example, a series of N-acetyl-L-tyrosine derivatives have been synthesized and evaluated as selective activators of PPARα, a key regulator of lipid metabolism. nih.gov

The Rationale for Multi-Functionalized Amino Acid Scaffolds

The deliberate addition of multiple chemical groups to an amino acid scaffold, as seen in N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, is a strategic approach to create molecules with highly specific properties. Each modification serves a distinct purpose, such as altering solubility, protecting reactive sites during synthesis, or introducing new functionalities for specific biological interactions. mtu.edu This multi-functionalization allows for the precise engineering of molecules for advanced research applications, including peptide synthesis and drug discovery. mtu.edu

An Overview of the this compound Structure

This compound is a synthetically derived amino acid that features several key modifications to the basic tyrosine structure. These modifications—an N-acetyl group, an O-benzyl group, a methyl group at the 3-position of the phenyl ring, and its existence as a DL-racemic mixture—collectively create a unique chemical entity for specialized research.

The N-acetyl group is a common modification in amino acid chemistry. It protects the amino group from participating in unwanted reactions during peptide synthesis and can also influence the molecule's solubility and biological activity. hmdb.canih.gov

The O-benzyl group serves as a protecting group for the hydroxyl moiety of the tyrosine side chain. mtu.edunih.gov This is particularly important in multi-step syntheses where the reactivity of the phenol (B47542) group needs to be masked.

The 3-methyl group adds steric bulk and alters the electronic properties of the phenyl ring, which can influence how the molecule interacts with biological targets.

Finally, the DL-tyrosine designation indicates that the compound is a racemic mixture of both the D and L enantiomers. This is in contrast to the naturally occurring L-tyrosine.

Below is a table summarizing the key chemical properties of closely related tyrosine derivatives, which can provide an insight into the characteristics of this compound.

PropertyN-Acetyl-L-tyrosineN-Acetyl-DL-tyrosineO-benzyl-DL-tyrosineN-Acetyl-O-methyl-L-tyrosine
Molecular Formula C11H13NO4C11H13NO4C16H17NO3C12H15NO4
Molecular Weight 223.22 g/mol 223.22 g/mol 271.31 g/mol 237.25 g/mol
CAS Number 537-55-32901-77-196612-91-828047-05-4
IUPAC Name (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid2-acetamido-3-(4-hydroxyphenyl)propanoic acid2-amino-3-(4-phenylmethoxyphenyl)propanoic acid(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid

This data is compiled from various public chemical databases for the respective compounds. nih.govhmdb.canih.govnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

2-acetamido-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C19H21NO4/c1-13-10-16(11-17(19(22)23)20-14(2)21)8-9-18(13)24-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

ZJGKPCPELKXBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N Acetyl O Benzyl 3 Methyl Dl Tyrosine

Strategies for N-Acetylation of DL-Tyrosine Derivatives

The introduction of an acetyl group to the nitrogen atom of DL-tyrosine or its derivatives is a critical step that can be complicated by the presence of the nucleophilic phenolic hydroxyl group. Achieving chemo-selectivity is therefore a primary objective in the synthesis of N-acetylated tyrosine compounds.

Chemo-selective Acetylation Protocols

The challenge in the N-acetylation of tyrosine lies in preventing the concurrent O-acetylation of the phenolic hydroxyl group, which can lead to the formation of O,N-diacetyl-L-tyrosine as a significant impurity google.com. Various protocols have been developed to enhance the selectivity for N-acetylation.

One common approach involves the use of acetic anhydride under controlled alkaline conditions. The reaction is typically performed in an aqueous medium where the pH is carefully maintained. By controlling the stoichiometry of the acetic anhydride and the pH of the reaction mixture, the more nucleophilic amino group can be preferentially acetylated. A process for preparing N-acetyl-L-tyrosine involves the acylation reaction with acetic anhydride and L-tyrosine under alkaline conditions to yield an acylated solution google.com.

Enzymatic catalysis offers a highly selective alternative for N-acetylation. Lipases, for example, have been employed for the chemoselective acylation of amino groups in the presence of hydroxyl groups. Novozym 435, an immobilized lipase, has been successfully used for the chemoselective monoacetylation of the amino group of 2-aminophenol acs.org. This enzymatic approach can be applied to tyrosine derivatives, offering high selectivity under mild reaction conditions.

Another strategy involves the use of specific acylating agents in combination with catalysts that promote N-selectivity. For instance, the use of magnesium chloride as a catalyst with acetic anhydride under solvent-free conditions has been reported for the chemoselective acylation of amines in the presence of phenols .

The following table summarizes various chemo-selective N-acetylation protocols applicable to tyrosine derivatives.

Table 1: Chemo-selective N-Acetylation Protocols for Aminophenols
Acylating Agent Catalyst/Conditions Substrate Key Feature
Acetic Anhydride Controlled pH (8-10) in aqueous solution L-Tyrosine Preferential N-acetylation by controlling stoichiometry and pH google.com.
Vinyl Acetate Novozym 435 (immobilized lipase) 2-Aminophenol High chemo-selectivity for the amino group under mild, enzymatic conditions acs.org.

Influence of Reaction Conditions on Acetylation Efficiency

The efficiency and selectivity of N-acetylation are significantly influenced by several reaction parameters, including the choice of solvent, temperature, pH, and the nature of the acylating agent.

In aqueous alkaline solutions, maintaining the pH between 8 and 10 during the addition of acetic anhydride is crucial for maximizing the yield of the N-acetylated product while minimizing the formation of the diacetylated byproduct google.com. After the initial acylation, adjusting the pH to a more alkaline environment can facilitate the hydrolysis of any O-acetyl groups, thereby converting the O,N-diacetylated impurity back to the desired N-acetylated product google.com.

Temperature also plays a critical role. While higher temperatures can increase the reaction rate, they may also lead to a decrease in selectivity and potentially cause racemization. For enzymatic reactions, temperature must be optimized to ensure the stability and activity of the enzyme. For instance, the optimal temperature for the Novozym 435-catalyzed acetylation of 2-aminophenol was found to be 60°C acs.org.

The choice of acylating agent is another important factor. While acetic anhydride is commonly used, other reagents like vinyl acetate can be advantageous, particularly in enzymatic reactions, as they can lead to higher conversions and cleaner reactions acs.org.

The following table details the influence of various reaction conditions on the efficiency of N-acetylation.

Table 2: Influence of Reaction Conditions on N-Acetylation Efficiency
Parameter Condition Effect on Efficiency and Selectivity
pH Maintained at 8-10 during acylation Favors N-acetylation over O-acetylation, reducing O,N-diacetyl impurity google.com.
Temperature Optimized for the specific reaction (e.g., 60°C for enzymatic) Affects reaction rate and enzyme stability. Sub-optimal temperatures can lower yield acs.org.
Acylating Agent Acetic anhydride vs. Vinyl acetate Choice can impact reaction rate and selectivity, especially in enzymatic processes acs.org.

| Solvent | Aqueous vs. Organic vs. Solvent-free | Influences solubility of reactants and can affect chemo-selectivity . |

Regioselective O-Benzylation Approaches for Tyrosine Phenolic Hydroxyl Group

The regioselective benzylation of the phenolic hydroxyl group of N-acetyl-tyrosine derivatives is the subsequent key step in the synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine. This reaction requires careful selection of protective groups and catalytic systems to ensure that the benzylation occurs specifically at the phenolic oxygen.

Protective Group Strategies in O-Benzylation

To prevent unwanted side reactions at the amino and carboxyl groups during O-benzylation, these functional groups are typically protected. The N-acetyl group, introduced in the previous step, serves as a protecting group for the amino function. The carboxyl group can also be protected, often as a methyl or ethyl ester, although in some procedures, it is left as a carboxylate salt.

The use of an N-protecting group is essential. While the target molecule has an N-acetyl group, other protecting groups like the tert-butoxycarbonyl (Boc) group are also commonly employed in the synthesis of O-benzylated tyrosine derivatives google.commtu.edu. The choice of the N-protecting group can influence the reaction conditions required for both the O-benzylation and the final deprotection steps. For the synthesis of this compound, the N-acetyl group is the desired final functionality and thus acts as a permanent protecting group in this context.

Catalytic Systems for O-Benzylation

The O-benzylation of the phenolic hydroxyl group is typically achieved using a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent system is critical for the success of the reaction.

A common method involves the use of a strong base, such as sodium methoxide (B1231860), in a polar solvent like methanol (B129727). This system effectively deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile to displace the halide from the benzyl halide google.com. The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide, can enhance the reaction rate and yield google.com.

Another approach involves the formation of a copper complex of the tyrosine derivative to facilitate the benzylation under alkaline conditions mtu.edu. This method has been used for the O-benzylation of L-tyrosine before the protection of the amino group mtu.edu.

Comparison of O-Benzylation Methodologies

Different methodologies for the O-benzylation of tyrosine derivatives offer various advantages and disadvantages in terms of yield, reaction conditions, and scalability.

The use of sodium methoxide in methanol with a benzyl halide is a robust and high-yielding method. For example, the reaction of N-Ac-tyrosine with benzyl chloride in the presence of sodium methoxide and tetrabutylammonium iodide at 40°C resulted in an 81% conversion to N-Ac-(O-benzyl)tyrosine google.com. This method is suitable for industrial-scale production due to its efficiency and the relatively low cost of the reagents google.com.

The following table provides a comparison of different O-benzylation methodologies.

Table 3: Comparison of O-Benzylation Methodologies for N-Acetyl-Tyrosine
Methodology Reagents Solvent Temperature (°C) Yield/Conversion Advantages
Base-Catalyzed Alkylation Benzyl chloride, Sodium methoxide, Tetrabutylammonium iodide Methanol 40 81% Conversion google.com High conversion, suitable for industrial scale.
Base-Catalyzed Alkylation Benzyl bromide, Sodium methoxide Methanol 40 95% Conversion (for N-Boc-tyrosine) google.com High conversion, demonstrates reactivity of benzyl bromide.

| Copper Complexation | Benzyl halide, Base | Aqueous/Organic | Variable | Not specified | Can be used for unprotected tyrosine mtu.edu. |

Site-Specific 3-Methylation of the Tyrosine Aromatic Ring

A critical step in the synthesis of the target compound is the introduction of a methyl group at the C-3 position of the tyrosine aromatic ring, ortho to the hydroxyl group. Achieving this specific regioselectivity necessitates advanced synthetic strategies that overcome the inherent reactivity patterns of aromatic substitution.

Directed Aromatic Functionalization Techniques

Directed aromatic functionalization, particularly directed ortho metalation (DoM), provides a powerful strategy for achieving site-specific substitution. wikipedia.orgchem-station.com In this approach, a directing metalation group (DMG) on the aromatic ring chelates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For a tyrosine derivative, the N-acetyl group can potentially serve as a DMG. The amide functionality can coordinate to a metal catalyst, bringing it into close proximity to the C-3 hydrogen atom and enabling its selective activation. researchgate.netyoutube.com This complex-induced proximity effect is crucial for overriding the natural electronic preferences of the aromatic ring, ensuring functionalization occurs exclusively at the desired location. baranlab.org

The general principle involves the interaction of a Lewis basic DMG with a Lewis acidic organometallic species (like n-butyllithium), which positions the reactive base to abstract a specific proton. wikipedia.orguwindsor.ca The resulting aryllithium or related organometallic intermediate can then react with an electrophilic methylating agent to install the methyl group.

Palladium-Catalyzed C–H Activation for Aromatic Methylation

Transition metal-catalyzed C–H activation has emerged as a highly efficient and atom-economical method for forming new carbon-carbon bonds. youtube.com Palladium catalysis, in particular, is well-suited for the directed methylation of aromatic systems. researchgate.netpsu.edu In the context of synthesizing this compound, a plausible pathway involves a palladium catalyst that is directed by the N-acetyl group.

The catalytic cycle typically initiates with the coordination of the directing group to a Pd(II) center. This is followed by a C–H activation step, often the rate-determining step, to form a five- or six-membered cyclometalated intermediate (a palladacycle). nih.gov This intermediate then reacts with a methylating agent. Subsequent reductive elimination forms the C-C bond and regenerates the active Pd(II) catalyst. youtube.com The choice of palladium precursor, ligands, and methylating agent is critical for reaction efficiency. For instance, studies on the ortho-methylation of acetanilides have shown that catalysts like palladium acetate, often in the presence of oxidants and additives, can effectively promote the reaction. researchgate.net

Table 1: Conditions for Palladium-Catalyzed Aromatic C-H Methylation
Catalyst SystemSubstrate TypeMethylating AgentKey Additives/ConditionsReference
Pd(OAc)₂Benzoic AcidsMethylboronic Acid- psu.edu
Pd(OAc)₂AcetanilidesMethyl Iodide (MeI)AgOAc/Cu(OTf)₂, TFA researchgate.net
Pd(OAc)₂ / LigandPhenol (B47542) Derivatives(Not Methylation) OlefinsAc-Gly-OH, AgOAc nih.govnih.gov
Pd Catalyst / Bipy-6-OH LigandUnprotected Anilines(Not Methylation) Aryl HalidesPinacolone (solvent) acs.orguva.es

Stereocontrol in the Introduction of the 3-Methyl Moiety

The methylation reaction occurs on the achiral aromatic ring and therefore does not create a new stereocenter. The primary stereochemical concern is the integrity of the pre-existing chiral center at the alpha-carbon of the tyrosine backbone. C–H activation reactions can sometimes require harsh conditions that could lead to racemization at this sensitive position. However, many modern C–H functionalization protocols are performed under conditions mild enough to preserve the stereochemistry of chiral substrates. nih.govnih.gov

Achieving stereoselectivity in C–H activation typically involves the use of chiral ligands that can differentiate between enantiotopic C–H bonds or control the facial selectivity of a reaction. researchgate.netmdpi.com While not directly applicable to the methylation of an already racemic center, these principles are central to the development of stereoselective syntheses of single-enantiomer analogs. For instance, a chiral catalyst could potentially perform a kinetic resolution on the racemic starting material, preferentially methylating one enantiomer over the other, although this would be a highly advanced and substrate-specific application. mdpi.com

Integration of Synthetic Steps for Comprehensive Compound Assembly

The synthesis of this compound requires a multi-step sequence where protecting groups are strategically installed and removed. A logical synthetic pathway would proceed as follows:

N-Acetylation: The synthesis begins with the protection of the amino group of the starting material, DL-tyrosine. This is commonly achieved by reacting tyrosine with acetic anhydride. google.comchemicalbook.com This step yields N-Acetyl-DL-tyrosine and is crucial for preventing unwanted side reactions of the amino group in subsequent steps and for installing the directing group for C-H activation.

O-Benzylation: The phenolic hydroxyl group is acidic and reactive, necessitating protection. Benzyl bromide or benzyl chloride, in the presence of a base, can be used to install the benzyl ether, yielding N-Acetyl-O-benzyl-DL-tyrosine. google.com This protection prevents the hydroxyl group from interfering with the C-H activation step.

Directed C-3 Methylation: With both the amino and hydroxyl groups protected, the key palladium-catalyzed C–H methylation is performed to introduce the methyl group at the 3-position of the aromatic ring.

Final Compound: The resulting molecule after this three-step sequence is the target compound, this compound. As the carboxylic acid is often left unprotected, this sequence provides the final product directly.

Purification and Isolation Methodologies in Complex Amino Acid Synthesis

The purification of the final product and intermediates is essential to ensure high purity. Given that this compound is a protected amino acid, it is significantly less polar than its unprotected parent. This property dictates the most suitable purification methods.

Chromatography: This is the most powerful and widely used technique for purifying complex organic molecules. libretexts.orgwou.edu

Silica Gel Column Chromatography: Due to the non-polar protecting groups (acetyl and benzyl), the compound is amenable to purification on normal-phase silica gel, using a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides and complex amino acid derivatives. bachem.com The stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase (typically a gradient of water and acetonitrile with an additive like trifluoroacetic acid) is used. bachem.comteledyneisco.com RP-HPLC offers high resolution and is also used for final purity analysis.

Crystallization: If the final compound is a stable, crystalline solid, recrystallization from an appropriate solvent system is an effective method for achieving high purity on a large scale. This technique relies on the difference in solubility of the desired compound and impurities at different temperatures.

Liquid-Liquid Extraction: During the workup of each synthetic step, extraction is used to separate the organic product from aqueous solutions containing inorganic salts and other water-soluble byproducts.

Table 3: Purification Techniques for Protected Amino Acids
TechniquePrinciple of SeparationApplication StageNotes
Liquid-Liquid ExtractionDifferential solubility in immiscible liquids (e.g., organic vs. aqueous).Post-reaction workupRemoves inorganic salts and highly polar/non-polar impurities.
Silica Gel ChromatographyAdsorption based on polarity.Intermediate/Final purificationEffective for moderately polar compounds like protected amino acids.
CrystallizationDifferential solubility at varying temperatures.Final purificationRequires the compound to be a stable solid; can be highly efficient for scalability.
RP-HPLCPartitioning based on hydrophobicity.Final purification & analysisOffers very high resolution for separating closely related impurities. bachem.com

Chemical Reactivity and Derivatization Studies of N Acetyl O Benzyl 3 Methyl Dl Tyrosine

Reactivity Profiles of the N-Acetyl Moiety

The N-acetyl group, formed by the acetylation of the amino group of the tyrosine derivative, plays a significant role in the molecule's chemical behavior. creative-proteomics.com Acetylation of amino acids is a widespread process in biochemistry and is pivotal in various metabolic pathways. researchgate.net The N-acetyl group can be introduced to protect the amino functionality or to modulate the molecule's biological activity. creative-proteomics.com

The primary reaction of the N-acetyl moiety is its hydrolysis to reveal the free amine. This deacetylation can be achieved under both chemical and enzymatic conditions. Chemically, this typically requires heating with aqueous acid or base. Enzymatically, a class of enzymes known as deacetylases can catalyze the hydrolysis of the acetyl group from acetylated substrates. researchgate.net For instance, N-acetyl amino acid deacetylase from Escherichia coli can catalyze the deacetylation of N-acetyl amino acids to their corresponding amino acids. researchgate.net

The presence of the acetyl group generally reduces the nucleophilicity of the nitrogen atom. However, the amide bond can still participate in various chemical transformations. In mass spectrometry, N-acetylated amino acids characteristically show a loss of a ketene (B1206846) (C₂H₂O) from the protonated molecular ion. researchgate.net While the N-acetyl group is generally stable, its reactivity can be influenced by neighboring functional groups and the reaction conditions employed.

Aromatic Reactivity and Functionalization at the 3-Methylated Phenyl Ring

The phenyl ring of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is substituted with three groups: the O-benzyl ether, the methyl group, and the N-acetylated amino acid side chain. The interplay of these substituents dictates the reactivity and regioselectivity of further functionalization of the aromatic ring.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on the substituted tyrosine derivative is governed by the directing effects of the existing substituents.

-OCH₂Ph (O-benzyl) group: This is an alkoxy group, which is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-CH₃ (methyl) group: This is an alkyl group, which is a weak activating group and an ortho, para-director through an inductive effect.

-CH₂CH(NHAc)COOH (N-acetylated alanine) group: This is an alkyl group, which is also weakly activating and an ortho, para-director.

Considering the positions on the ring, the O-benzyl group is at position 4, and the methyl group is at position 3. The available positions for substitution are 2, 5, and 6. The powerful ortho, para-directing effect of the O-benzyl group will strongly favor substitution at positions 2 and 6. The methyl group at position 3 will also direct to positions 2 and 6 (ortho) and position 5 (para). The combined activating and directing effects of these groups make the ring highly susceptible to electrophilic attack.

For example, in the nitration of tyrosine, the hydroxyl group strongly directs the incoming nitro group to the positions ortho to it. chegg.com Similarly, for this compound, the O-benzyl group will be the dominant directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the O-benzyl group (positions 2 and 6). Steric hindrance from the adjacent methyl group at position 3 might slightly disfavor substitution at position 2, potentially making position 6 the most reactive site.

ReactionTypical ReagentsPredicted Major Product(s)Reference
NitrationHNO₃, H₂SO₄Substitution at position 6 (and possibly 2) chegg.com
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Substitution at position 6 (and possibly 2) researchgate.net
Friedel-Crafts AlkylationR-Cl, AlCl₃Substitution at position 6 (and possibly 2) youtube.com
Friedel-Crafts AcylationR-COCl, AlCl₃Substitution at position 6 (and possibly 2) youtube.com

Radical functionalization of aromatic rings has emerged as a powerful tool in modern organic synthesis. These reactions often proceed under milder conditions than traditional electrophilic substitutions and can offer different regioselectivity. For a molecule like this compound, radical reactions could potentially be used to introduce new functional groups onto the aromatic ring. For instance, radical cyclization reactions involving the aromatic ring have been reported for the synthesis of benzopyran derivatives from serine-derived starting materials. nih.gov While specific studies on the radical functionalization of this compound are not widely available, general principles of radical aromatic substitution suggest that the electron-rich nature of the substituted phenyl ring would make it a suitable substrate for such transformations. The regioselectivity of radical reactions can be complex and is influenced by both electronic and steric factors, as well as the nature of the radical species involved.

Reactivity of the Carboxyl Group in this compound

The carboxylic acid moiety is one of the primary sites for derivatization in this compound. Its reactivity is characteristic of standard carboxylic acids, primarily involving nucleophilic acyl substitution. The presence of the N-acetyl and O-benzyl protecting groups allows for selective transformations at the carboxyl terminus without interference from the amino or phenolic hydroxyl groups.

Common reactions involving the carboxyl group include esterification and amidation, which are fundamental steps in peptide synthesis and the creation of novel bioactive molecules.

Esterification: The carboxylic acid can be readily converted to its corresponding ester. This transformation is often a prerequisite for subsequent reactions or to enhance the lipophilicity of the molecule. Standard esterification methods are applicable, including acid-catalyzed reactions with alcohols. For instance, processes analogous to the esterification of N-acetyl-L-tyrosine using thionyl chloride and an alcohol like methanol (B129727) can be employed, typically resulting in high yields. caltech.edu A patent for preparing L-tyrosine derivatives describes the use of thionyl chloride in methanol for the esterification of L-tyrosine, achieving a yield of 97.2%. google.com

Amidation: The formation of an amide bond from the carboxyl group is another key transformation. This reaction is central to the incorporation of the tyrosine derivative into a peptide sequence. It requires the activation of the carboxyl group, typically with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-Hydroxysuccinimide (HOBt), followed by the addition of an amine nucleophile. This method is standard in peptide synthesis for forming amide linkages. mtu.edu

The table below summarizes the principal reactions of the carboxyl group.

ReactionReagentsProduct TypeSignificance
Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., SOCl₂, H₂SO₄)EsterIncreases lipophilicity, protection for other reactions
Amidation Amine (R-NH₂), Coupling Agents (e.g., EDC, HOBt)AmideForms peptide bonds, introduces new functional groups

This table is generated based on established chemical principles and data from analogous compounds.

Chemo- and Regioselectivity in Multi-Functional Derivatizations

This compound possesses multiple functional groups: an amide (N-acetyl), an ether (O-benzyl), a carboxylic acid, and an activated aromatic ring. This multi-functionality necessitates careful control of reaction conditions to achieve chemo- and regioselectivity during derivatization. The inherent reactivity differences between these groups, augmented by the strategic use of protecting groups, guide the outcome of chemical transformations.

The general hierarchy of reactivity under typical conditions places the carboxylic acid as the most readily derivatized functional group for nucleophilic acyl substitution. The N-acetyl group is a stable amide that protects the alpha-amino group from participating in most reactions, except under harsh hydrolytic conditions. The O-benzyl group is a robust ether that effectively protects the phenolic hydroxyl. It is stable to a wide range of acidic and basic conditions but can be selectively removed via catalytic hydrogenolysis (e.g., using H₂ over a Palladium catalyst), a common deprotection strategy in peptide synthesis.

The synthesis of related tyrosine derivatives highlights the importance of a strategic sequence of protection and functionalization to ensure selectivity. Typically, the amino group is protected first (in this case, by acetylation), followed by protection or modification of the phenolic hydroxyl group (here, by benzylation), to allow for selective reactions at the carboxylic acid or the aromatic ring. caltech.edu

Challenges in selectivity can arise, for instance, during alkylation reactions. Treatment of a similar compound, methyl-N-acetyl-L-tyrosinate, with sodium methylate and methyl iodide led to O-methylation but also resulted in racemization at the alpha-carbon. caltech.edu This indicates that strong basic conditions can lead to a loss of stereochemical integrity. Furthermore, reactions intended for one site can sometimes lead to side products at another. For example, during the N-acetylation of tyrosine with acetic anhydride, over-acylation can occur at the phenolic hydroxyl, yielding O,N-diacetyl-L-tyrosine if conditions are not carefully controlled. google.com

The table below outlines strategies for achieving selective derivatization of the title compound.

Target SiteReaction TypeReagents & ConditionsResulting Functional GroupNotes on Selectivity
Carboxyl Group EsterificationR-OH, SOCl₂EsterHighly selective under these conditions. The N-acetyl and O-benzyl groups are stable.
Carboxyl Group AmidationR-NH₂, EDC, HOBtAmideHighly selective for the carboxyl group. Standard peptide coupling conditions do not affect other groups.
O-Benzyl Ether Deprotection (Ether Cleavage)H₂, Pd/CPhenolic HydroxylHighly selective for the benzyl (B1604629) ether. This hydrogenolysis reaction does not typically affect the N-acetyl or carboxyl groups.
Aromatic Ring Electrophilic Aromatic Substitution (e.g., Iodination)I₂, oxidizing agentIodinated Aromatic RingRegioselectivity is directed by the existing substituents. The position of substitution (ortho or meta to existing groups) depends on the specific reagents and conditions.

This table is generated based on established chemical principles and data from analogous compounds.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Building Block in Complex Molecule Synthesis

The strategic placement of protecting groups and the introduction of a methyl group on the tyrosine scaffold make N-Acetyl-O-benzyl-3-methyl-DL-tyrosine a highly useful precursor in the synthesis of intricate organic molecules.

Scaffold for Peptidomimetic Development

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. The incorporation of conformationally constrained non-natural amino acids is a key strategy in peptidomimetic design. The 3-methyl group in this compound introduces steric hindrance that can restrict the rotational freedom around the chi (χ) angles of the amino acid side chain. This conformational constraint can be exploited to stabilize specific secondary structures in a peptide, such as β-turns or helical motifs, which are often crucial for biological activity.

For instance, the introduction of a β-methyl group in the non-natural amino acid β-methyl-2′,6′-dimethyltyrosine (TMT) has been shown to effectively constrain the side-chain conformation. This principle can be extended to this compound, where the 3-methyl group can influence the topographical presentation of the aromatic ring, thereby modulating the binding affinity and selectivity of the resulting peptidomimetic for its biological target.

Precursor for Non-Natural Amino Acid Incorporation

The synthesis of peptides containing non-natural amino acids is a powerful tool for probing structure-activity relationships and developing novel therapeutic agents. This compound serves as a readily available, protected building block for the incorporation of a 3-methylated tyrosine residue into a peptide sequence. The N-acetyl and O-benzyl protecting groups are stable under a variety of reaction conditions, allowing for the selective manipulation of other functional groups within a growing peptide chain. Following its incorporation, the protecting groups can be removed under specific conditions to unveil the free amine and hydroxyl functionalities if required.

The synthesis of a related compound, N-Ac-(O-benzyl)tyrosine, has been reported with a yield of 78% via the reaction of N-Ac-tyrosine with benzyl (B1604629) chloride in the presence of sodium methoxide (B1231860) and a phase transfer catalyst. google.com A similar synthetic strategy can be envisioned for the preparation of this compound from N-acetyl-3-methyl-DL-tyrosine.

Role in Peptide Chemistry and Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound extends to its application in standard and specialized peptide synthesis methodologies, particularly Solid-Phase Peptide Synthesis (SPPS).

Compatibility with Established Protecting Group Strategies

The N-acetyl and O-benzyl groups of the title compound are compatible with the most common protecting group strategies used in SPPS, namely the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.

Boc Strategy: In Boc-based SPPS, the N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). The N-acetyl group of an incorporated this compound residue at a non-N-terminal position would remain intact under these conditions. The O-benzyl ether is also stable to TFA but can be cleaved using strong acids like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) during the final cleavage from the resin.

Fmoc Strategy: In Fmoc-based SPPS, the N-terminal Fmoc group is removed with a mild base, typically piperidine. Both the N-acetyl and O-benzyl groups are completely stable to these basic conditions. The O-benzyl group can be removed during the final acidolytic cleavage from the solid support. A recent study detailed the synthesis of a tripeptide containing N-Boc-O-benzyl-tyrosine using a solution-phase method, highlighting the utility of the O-benzyl protecting group in peptide synthesis. mtu.edu

Table 1: Compatibility of Protecting Groups in SPPS

Protecting GroupBoc Strategy StabilityFmoc Strategy StabilityCleavage Conditions
N-Acetyl StableStableStrong acid or base hydrolysis
O-Benzyl Stable to TFAStableStrong acid (HF, HBr), Catalytic Hydrogenation
Boc Labile to TFAStableTrifluoroacetic Acid (TFA)
Fmoc StableLabile to piperidinePiperidine

Strategies for Incorporation into Peptide Chains

The incorporation of this compound into a peptide sequence via SPPS requires its activation as a carboxylic acid. The free carboxylic acid of the title compound can be activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The synthesis of O-methyl-N-acetyl-L-tyrosine has been achieved through the saponification of the corresponding methyl ester, which was prepared by the acetylation of O-methyl-L-tyrosine methyl ester. caltech.edu This indicates that the N-acetylated and O-alkylated tyrosine derivative is stable to the basic conditions required for ester hydrolysis, a reaction that is often a prerequisite for subsequent coupling reactions in solution-phase peptide synthesis.

Bioconjugation Strategies Employing Modified Tyrosine Residues

The chemical modification of proteins and peptides through bioconjugation has become an indispensable tool in chemical biology for creating probes, diagnostics, and therapeutics. While this compound itself is not directly used for bioconjugation due to its protected state, the underlying 3-methyltyrosine scaffold, once deprotected, presents opportunities for selective chemical modifications. Furthermore, the principles of tyrosine bioconjugation can be applied to appropriately functionalized derivatives of this compound.

Several strategies have been developed for the site-selective modification of tyrosine residues:

Tyrosine-Click Reaction: This reaction involves the use of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-diones (PTADs) which react rapidly and selectively with the phenolic side chain of tyrosine. nih.gov A model bioconjugation between N-acetyl-L-tyrosine and a PTAD derivative has been demonstrated, showcasing the feasibility of this approach for N-terminally acetylated tyrosine residues. researchgate.net

Enzyme-Mediated Bioconjugation: Enzymes such as tyrosinase can be used to oxidize the phenol (B47542) group of tyrosine to a reactive o-quinone, which can then be captured by various nucleophiles or undergo cycloaddition reactions. nih.gov

Transition Metal-Mediated Modifications: Palladium-catalyzed O-alkylation of tyrosine residues with allylic acetates has been reported. nih.gov This method offers another avenue for the selective functionalization of the tyrosine side chain.

The presence of the 3-methyl group in the tyrosine ring of the title compound could potentially influence the reactivity and selectivity of these bioconjugation reactions, offering a handle for fine-tuning the modification process.

Prospective Role in Tyrosine-Click Reaction Methodologies

The "tyrosine-click reaction" is a powerful tool for bioconjugation, often utilizing the reactivity of the tyrosine phenol ring. However, the O-benzyl and 3-methyl modifications on this compound would likely inhibit the standard tyrosine-click reaction at the phenolic hydroxyl group. This blocking strategy is itself a valuable tool in complex syntheses. For instance, in the synthesis of a polypeptide containing multiple tyrosine residues, one could selectively protect a specific tyrosine as this compound to prevent its participation in a click reaction, thereby directing the modification to other unprotected tyrosine residues.

While not a direct participant, this compound could serve as a negative control or a protected intermediate in the development and optimization of new tyrosine-click methodologies. The stability of the benzyl ether and the steric hindrance provided by the 3-methyl group would ensure the inertness of this residue under a variety of reaction conditions.

Potential in Site-Selective Labeling Applications

Site-selective labeling of proteins is crucial for understanding their function and localization. While native tyrosine residues are targets for labeling, the ability to introduce a modified tyrosine at a specific site via protein synthesis and then unmask it for a subsequent unique chemical reaction is a more advanced strategy. This compound could be incorporated into a peptide or protein, and the benzyl group could then be selectively removed under specific conditions (e.g., hydrogenolysis) to reveal the hydroxyl group for subsequent labeling. The 3-methyl group would remain, providing a unique spectral signature or influencing the local environment.

The following table illustrates a hypothetical workflow for the use of this compound in site-selective labeling:

StepDescriptionPurpose
1. SynthesisChemical synthesis of a peptide incorporating this compound at a specific position.To introduce a masked reactive site.
2. DeprotectionSelective removal of the O-benzyl group using a specific chemical or enzymatic method.To unmask the phenolic hydroxyl group for labeling.
3. LabelingReaction of the deprotected, 3-methylated tyrosine with a fluorescent dye or a biotin (B1667282) tag.To attach a probe for detection or purification.
4. AnalysisCharacterization of the labeled peptide or protein to confirm site-selectivity.To validate the labeling strategy.

Contributions to Enzyme Mechanism Probes and Inhibitor Design

The structural modifications of this compound make it an interesting candidate for the design of enzyme probes and inhibitors, particularly for enzymes that recognize tyrosine. The N-acetyl group mimics the peptide backbone, while the modified phenolic ring can probe the active site of tyrosine-metabolizing enzymes.

For instance, in the study of tyrosinases, enzymes that catalyze the oxidation of tyrosine, this compound could act as a competitive inhibitor. The enzyme would recognize the tyrosine-like scaffold, but the blocked hydroxyl group and the methylated ring would prevent the catalytic oxidation from occurring. This could allow for the crystallization of the enzyme-inhibitor complex, providing valuable structural insights into the enzyme's active site.

The table below outlines the potential inhibitory characteristics of this compound against a hypothetical tyrosinase, based on the properties of similar known inhibitors.

Enzyme TargetPotential Inhibition MechanismExpected IC₅₀ Range (Hypothetical)
Mushroom TyrosinaseCompetitive Inhibition10-100 µM
Human TyrosinaseCompetitive Inhibition50-250 µM

Development of Chemically Modified Biomolecules for Research Tools

The synthesis of biomolecules with unnatural amino acids is a cornerstone of modern chemical biology. This compound can be used as a building block in solid-phase peptide synthesis to create peptides with unique properties. The presence of the 3-methyl group can introduce steric bulk and alter the electronic properties of the aromatic ring, which could influence peptide folding, stability, and interaction with other molecules.

Furthermore, the benzyl group can be functionalized with other chemical moieties prior to its attachment to the tyrosine hydroxyl group, effectively creating a "handle" for further modifications. This would allow for the development of sophisticated research tools, such as peptides that can be cross-linked to their binding partners or that carry specific spectroscopic probes.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, one can deduce the connectivity of atoms and the stereochemistry of the molecule.

A ¹H NMR spectrum of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine would be expected to show distinct signals for each unique proton environment. Key expected resonances would include:

Aromatic Protons: Signals from the protons on the benzyl (B1604629) group and the substituted tyrosine ring.

Amide Proton: A signal corresponding to the N-H proton of the acetyl group.

Alpha-Proton: The proton attached to the chiral carbon of the tyrosine backbone.

Beta-Protons: The diastereotopic protons of the CH₂ group adjacent to the aromatic ring.

Methyl Protons: Signals from the N-acetyl group and the methyl group on the tyrosine ring.

Benzyl Protons: A characteristic signal for the CH₂ protons of the O-benzyl group.

Analysis of analogous compounds, such as N-Acetyl-tyrosine methyl ester, shows characteristic chemical shifts for these types of protons rsc.org. However, the precise chemical shifts for the target molecule would be influenced by the specific electronic and steric effects of the O-benzyl and 3-methyl substituents.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom would give rise to a distinct signal. Key expected signals would include:

Carbonyl Carbons: Resonances for the carboxylic acid and the amide carbonyl carbons.

Aromatic Carbons: Signals corresponding to the carbons of both aromatic rings.

Alpha-Carbon: The signal for the chiral carbon atom.

Beta-Carbon: The signal for the CH₂ carbon of the side chain.

Methyl Carbons: Resonances for the N-acetyl and the 3-methyl carbons.

Benzyl Carbon: The signal for the CH₂ carbon of the benzyl ether.

Data for related structures, like L-Tyrosine and its derivatives, can provide a general idea of the expected chemical shift regions for these carbons hmdb.ca.

To unambiguously assign all proton and carbon signals and to study the three-dimensional structure, advanced 2D NMR techniques would be necessary. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (over 2-3 bonds), which is crucial for connecting different fragments of the molecule. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's conformation and stereochemistry.

These advanced techniques are routinely applied for the structural elucidation of complex organic molecules ipb.ptmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for identifying and characterizing chromophores, the parts of a molecule that absorb light in the UV-Vis region. The absorption of UV-Vis radiation by this compound is primarily dictated by the substituted benzene ring of the tyrosine moiety.

The parent amino acid, tyrosine, exhibits a characteristic UV absorption maximum (λmax) around 274-275 nm. This absorption is attributed to the π → π* electronic transitions within the phenolic chromophore. The precise wavelength of maximum absorbance and the molar absorptivity can be influenced by the solvent polarity and the ionization state of the phenolic hydroxyl group.

In this compound, the presence of the O-benzyl and 3-methyl groups on the aromatic ring is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted N-acetyl-tyrosine. This is due to the electronic effects of these substituents on the aromatic system. The benzyl group, while attached through an ether linkage, can influence the electron density of the benzene ring. The methyl group, being an electron-donating group, would also contribute to this shift.

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent is presented below. It is important to note that this data is predictive and not based on experimental results.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Methanol (B129727)~278~1500
Cyclohexane~276~1450

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular formula is C19H21NO4, which corresponds to a monoisotopic mass of approximately 327.1471 g/mol . In an MS experiment, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be observed at this mass-to-charge ratio (m/z).

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways, providing valuable structural information. Key fragmentation patterns would involve the cleavage of the benzylic ether bond, the loss of the acetyl group, and fragmentation of the amino acid backbone.

A plausible fragmentation pattern would include the following key fragments:

Loss of the benzyl group: A prominent peak would be expected corresponding to the loss of the C7H7 radical (benzyl group), resulting in a fragment ion with an m/z value corresponding to the remainder of the molecule.

Formation of the tropylium ion: The benzyl group itself can rearrange to form the stable tropylium cation (C7H7⁺) at m/z 91, which is a very common fragment in the mass spectra of compounds containing a benzyl moiety.

Cleavage of the N-acetyl group: Loss of the acetyl group (CH₃CO) as a neutral ketene (B1206846) molecule (CH₂=C=O) or as an acetyl radical would result in a significant fragment ion.

Amino acid backbone fragmentation: Cleavage of the bonds within the tyrosine backbone, such as the bond between the alpha-carbon and the carbonyl carbon, would also contribute to the fragmentation pattern.

A table summarizing the predicted major fragment ions for this compound is provided below. This data is illustrative and based on known fragmentation patterns of similar molecules.

m/zProposed Fragment
327.15[M]⁺ (Molecular Ion)
236.10[M - C₇H₇]⁺
91.05[C₇H₇]⁺ (Tropylium ion)
285.14[M - CH₂CO]⁺
135.08Fragment from cleavage of the amino acid backbone

Computational Chemistry and Theoretical Modeling of N Acetyl O Benzyl 3 Methyl Dl Tyrosine

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ias.ac.inresearchgate.netscite.airesearchgate.netnih.gov For a novel compound like N-Acetyl-O-benzyl-3-methyl-DL-tyrosine, DFT would be a primary tool for foundational analysis.

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govmdpi.com For a flexible molecule like this compound, with its rotatable bonds in the acetyl, benzyl (B1604629), and amino acid side chains, MD simulations would be essential. These simulations would explore the conformational landscape of the molecule, identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This provides a dynamic picture of the molecule's behavior in solution or other environments.

Molecular Docking and Binding Interaction Analysis with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comscholarsresearchlibrary.com Given that many tyrosine derivatives interact with biological targets like enzymes (e.g., tyrosine kinases), molecular docking would be a key step in evaluating the potential bioactivity of this compound. The simulation would place the molecule into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Quantum Chemical Calculations for Intermolecular Interactions

Beyond the interactions with large biological receptors, quantum chemical methods can be used to precisely calculate the strength and nature of intermolecular forces between the molecule and other small molecules, such as water or other solvent molecules. ias.ac.inresearchgate.net This can involve methods like Atoms in Molecules (AIM) theory, which analyzes the electron density to characterize non-covalent interactions that are crucial for understanding the compound's behavior in a condensed phase.

While the specific computational and theoretical data for this compound remains an area for future research, the established methodologies of computational chemistry provide a clear roadmap for how such an investigation would proceed. The application of DFT, MD simulations, and molecular docking would undoubtedly provide valuable insights into the structure, properties, and potential functions of this complex molecule. The absence of such studies highlights a gap in the current scientific literature and presents an opportunity for new research endeavors.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical framework used to study the distribution of electron density in molecules, providing a localized, Lewis-like description of bonding. This method allows for the quantitative investigation of donor-acceptor interactions, which are fundamental to understanding molecular stability and reactivity. For a molecule like this compound, NBO analysis would offer insights into several key aspects of its electronic structure.

A primary focus of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of neighboring sigma bonds. For instance, the interaction between the nitrogen lone pair and the antibonding orbital of the adjacent carbonyl group (n -> π*) is a classic example of resonance stabilization in amides.

Furthermore, NBO analysis can quantify the polarization of bonds and the natural atomic charges, offering a detailed picture of the charge distribution across the molecule. The electronegativity of the oxygen and nitrogen atoms would lead to a significant polarization of the C=O, C-O, and C-N bonds. The benzyl and methyl substitutions on the tyrosine ring would also influence the aromatic system's electronic properties through inductive and hyperconjugative effects.

A hypothetical NBO analysis would likely reveal strong intramolecular hydrogen bonding, for example, between the amide N-H and the carbonyl oxygen of the acetyl group, or between the carboxylic acid proton and a nearby acceptor. These interactions play a crucial role in determining the molecule's preferred conformation.

Table 1: Hypothetical Key NBO Interaction Data for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C=O)> 50Amide Resonance
LP (2) O (ether)σ* (C-C)5-10Hyperconjugation
LP (1) O (carbonyl)σ* (N-H)2-5Intramolecular H-bond
σ (C-H)π* (Aromatic)1-3C-H...π Interaction

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis. Actual values would require specific computational studies.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a different yet complementary perspective on chemical bonding, based on the topology of the electron density. AIM analysis partitions the molecular space into atomic basins and characterizes the nature of chemical bonds through the properties of bond critical points (BCPs)—points where the gradient of the electron density is zero.

For this compound, an AIM analysis would identify BCPs for all covalent bonds and any significant non-covalent interactions, such as hydrogen bonds or van der Waals interactions. The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), are particularly informative.

A high value of electron density at a BCP is characteristic of a shared interaction (covalent bond). The sign of the Laplacian of the electron density distinguishes between shared interactions (∇²ρ < 0) and closed-shell interactions (∇²ρ > 0), such as ionic bonds, hydrogen bonds, and van der Waals interactions.

In the context of this compound, AIM analysis would be expected to confirm the covalent nature of the C-C, C-H, C-N, C-O, and O-H bonds. More subtly, it would provide quantitative evidence for intramolecular hydrogen bonds by identifying BCPs between the hydrogen donor and acceptor atoms. The topological properties at these BCPs would allow for the classification and ranking of the strength of these non-covalent interactions. The presence of the benzyl and methyl groups would also create a complex network of weaker C-H...O and C-H...π interactions, which could be revealed and characterized by AIM.

Table 2: Hypothetical AIM Parameters for Selected Interactions in this compound

InteractionElectron Density (ρ) (a.u.)Laplacian of ρ (∇²ρ) (a.u.)Bond Type
C=O> 0.400< 0Covalent
C-N (amide)~ 0.300< 0Covalent
O-H...O (H-bond)0.020 - 0.040> 0Hydrogen Bond
C-H...π0.005 - 0.015> 0Van der Waals

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an AIM analysis. Actual values would require specific computational studies.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Analog Generation

Future research will likely focus on developing more efficient and versatile synthetic routes to generate a diverse library of analogs based on the N-Acetyl-O-benzyl-3-methyl-DL-tyrosine scaffold. While traditional methods for N-acetylation and O-alkylation of tyrosine are established, innovation is needed to allow for more complex and targeted modifications. caltech.edugoogle.com

Key areas of exploration include:

Late-Stage C-H Functionalization: Building on recent advances in palladium-catalyzed ortho-olefination of protected tyrosine residues, future work could adapt these methods to introduce a wide range of substituents onto the phenyl ring of the tyrosine core. nih.gov This would allow for the generation of analogs with diverse electronic and steric properties without redesigning the entire synthesis from the ground up.

Enzymatic and Biocatalytic Methods: The use of enzymes to catalyze specific derivatizations on the L-tyrosine framework is a promising green chemistry approach. researchgate.net Future pathways could employ engineered enzymes to achieve regioselective and stereoselective modifications that are challenging to accomplish through traditional organic synthesis, providing access to novel and complex analogs.

Flow Chemistry and Automated Synthesis: Implementing continuous flow processes and automated synthesis platforms can significantly accelerate the production of an analog library. youtube.com These technologies allow for rapid reaction optimization, improved safety, and high-throughput production, which is essential for generating the large number of compounds needed for screening and translational studies. youtube.com

Development of Advanced Functionalization and Derivatization Strategies

Beyond creating the core structure, advanced strategies for adding new functional groups (functionalization) and modifying existing ones (derivatization) are critical for expanding the utility of this compound. The goal is to create derivatives with tailored properties for specific applications.

Bio-orthogonal Chemistry: Incorporating bio-orthogonal handles, such as alkynes or azides, into the structure would allow for specific chemical modifications in complex biological environments. For example, a version of the compound featuring an azide-functionalized benzyl (B1604629) group could be selectively labeled with fluorescent probes or other molecules via "click" chemistry. nih.gov

Hypervalent Iodine Chemistry: The use of hypervalent iodine reagents offers a powerful method for the selective functionalization of tyrosine residues. nih.gov These reagents can facilitate the introduction of alkynyl groups or other functionalities under mild, aqueous conditions, making them suitable for modifying peptides and potentially for late-stage derivatization of the title compound's analogs. nih.gov

DNA-Encoded Library (DEL) Technology: A particularly advanced strategy involves incorporating the tyrosine analog scaffold into a DNA-encoded library. In this approach, each unique chemical structure is tagged with a unique DNA barcode. This allows for the synthesis and screening of massive libraries of compounds simultaneously. acs.org The N-H position of a related pyrrolidine (B122466) scaffold has been noted as a key site for such derivatization to expand chemical diversity. acs.org

Conjugation with Probes: Developing methods to conjugate the compound to molecular probes, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), can create tools to study protein structure and conformational changes. nih.gov The accessibility of the tyrosine residue to PTAD conjugation has been shown to correlate with its position within a protein, suggesting that derivatives of this compound could be developed into sophisticated structural biology tools. nih.gov

Expanded Applications in Materials Science and Nano-biotechnology

The unique chemical structure of this compound suggests significant, though largely unexplored, potential in materials science and nano-biotechnology. The aromatic rings (benzyl and phenyl) can participate in π-stacking interactions, while the acetyl and amino groups can form hydrogen bonds, making it an excellent building block for self-assembling materials.

Self-Assembling Peptides and Nanostructures: Modified amino acids are key components in the design of self-assembling peptides that form nanomaterials like fibers, ribbons, and hydrogels. An integrated computational and experimental approach has been used to design π-conjugated peptides that self-assemble into nanoaggregates with electronic activity. rsc.org Analogs of this compound could be incorporated into peptide sequences to control the morphology and properties of these nanostructures for applications in tissue engineering, drug delivery, and biocompatible electronics. rsc.org

Functional Surfaces and Biomaterials: The compound could be used to modify surfaces to create biocompatible or functional coatings. For instance, it could be grafted onto polymer surfaces to enhance protein resistance or to create specific binding sites for biomolecules.

Nano-carriers for Drug Delivery: The amphiphilic nature that can be tuned by modifying the protecting groups makes analogs of this compound suitable for forming micelles or nanoparticles. These structures could encapsulate hydrophobic drugs, improving their solubility and delivery to target tissues.

Integration with High-Throughput Screening for Chemical Probe Discovery

The generation of a chemical library based on the this compound scaffold is most powerful when coupled with high-throughput screening (HTS) to identify molecules with novel biological activities. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of "hit" molecules that can be developed into chemical probes or therapeutic leads. youtube.comresearchgate.net

Phenotypic Screening: Instead of testing against a single protein target, phenotypic screening assesses the effects of compounds on cell behavior, such as morphology, proliferation, or signaling pathways. rsc.org A library of this compound analogs could be screened in this unbiased manner to discover compounds with unexpected therapeutic potential. rsc.org

Biochemical and Cell-Based Assays: HTS can be performed using isolated enzymes or receptors (biochemical assays) or engineered cell lines that report on the activity of a specific biological pathway (cell-based assays). researchgate.net For example, fluorescent-based HTS assays are effective for screening large libraries against specific targets like ion channels. acs.org

Assay Miniaturization and Automation: Advanced HTS platforms utilize robotics and microplate formats (e.g., 1536-well plates) to minimize the amount of compound and reagents needed, reducing costs and increasing throughput. youtube.comacs.org This makes the screening of large, diverse chemical libraries feasible.

Advancements in Hybrid Experimental-Computational Research Methodologies

The integration of computational modeling with experimental validation represents a paradigm shift in chemical and biological research. researchgate.netnih.gov This hybrid approach can dramatically accelerate the design-build-test-learn cycle for developing new molecules based on the this compound scaffold.

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational preferences of different analogs and model their interactions with potential biological targets at an atomic level. mdpi.com This can help prioritize which analogs to synthesize and test experimentally.

Machine Learning and AI-Driven Design: By training machine learning algorithms on experimental data from HTS, it is possible to build predictive models that link chemical structure to biological activity. rsc.orgresearchgate.net These models can then be used to virtually screen millions of potential analogs and suggest novel structures with a high probability of being active, guiding more efficient experimental work. youtube.comrsc.org

Integrative Structural Biology: Combining computational predictions with sparse experimental data from techniques like cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR), or mass spectrometry (MS) can lead to more accurate structural models of how these molecules interact with proteins or other biomolecules. mdpi.comaip.org This detailed structural insight is invaluable for understanding the mechanism of action and for rational drug design.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine to maximize yield and minimize impurities?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for benzylation and acetylation steps .
  • Temperature : Moderate temperatures (40–60°C) balance reaction rate and side-product formation during methyl group introduction .
  • Molar ratios : A 1.2:1 molar excess of benzylating agents (e.g., benzyl bromide) ensures complete O-benzylation while minimizing unreacted intermediates .
  • Catalysts : Use of base catalysts (e.g., triethylamine) for deprotonation during acetylation improves reaction efficiency .
    • Validation : Monitor progress via TLC or HPLC, targeting >95% purity post-purification .

Q. How can reverse-phase HPLC be applied to purify this compound from reaction by-products?

  • Methodological Answer :

  • Column : C18 stationary phase with particle size ≤5 µm for high resolution.
  • Mobile phase : Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% trifluoroacetic acid) separates hydrophobic by-products like unreacted benzyl derivatives .
  • Detection : UV absorbance at 254 nm (aromatic ring absorption) ensures specificity .
    • Troubleshooting : Adjust gradient slope if acetylated or methylated impurities co-elute .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify benzyl protons (δ 7.2–7.4 ppm, multiplet) and methyl groups (δ 1.2–1.5 ppm) .
  • ¹³C NMR : Confirm acetyl (δ 170–175 ppm) and benzyloxy carbons (δ 70–75 ppm) .
  • IR : Detect acetyl C=O stretch (~1650 cm⁻¹) and O-benzyl C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁NO₅: 360.1448) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for studying stereospecific enzyme interactions?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (80:20) to resolve D/L enantiomers .
  • Kinetic Resolution : Enzymatic hydrolysis with acylases (e.g., from Aspergillus species) selectively cleaves the acetyl group from the L-enantiomer, leaving the D-form intact .
    • Data Interpretation : Compare retention times and enzymatic activity assays to assign stereochemistry .

Q. What experimental strategies address contradictions in reported enzyme inhibition data for tyrosine derivatives like this compound?

  • Methodological Answer :

  • Enzyme Assay Standardization :
  • Use recombinant tyrosine hydroxylase or decarboxylase under controlled pH (7.4) and cofactor conditions (e.g., Fe²⁺, tetrahydrobiopterin) .
  • Quantify inhibition via HPLC-based detection of reaction products (e.g., L-DOPA for hydroxylase activity) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl at position 3) to isolate steric/electronic effects .

Q. How do solvent polarity and pH influence the stability of this compound during long-term storage?

  • Methodological Answer :

  • Stability Testing :
  • Solvent : Store in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis of the benzyl group .
  • pH : Neutral buffers (pH 6–8) minimize acetyl group deprotection; avoid acidic conditions (<pH 3) .
  • Analytical Monitoring : Accelerated degradation studies (40°C, 75% humidity) with LC-MS track degradation products (e.g., free tyrosine) .

Q. What computational methods predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer :

  • In Silico Tools :
  • SwissADME : Predicts cytochrome P450-mediated oxidation sites (e.g., benzyl ring hydroxylation) .
  • Molecular Docking : Simulate binding to tyrosine-specific transporters (e.g., LAT1) to assess blood-brain barrier permeability .
  • Validation : Compare predictions with in vitro hepatocyte metabolism assays .

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